molecular formula C18H13ClN4O2 B2702991 3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide CAS No. 2034402-80-5

3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide

Cat. No.: B2702991
CAS No.: 2034402-80-5
M. Wt: 352.78
InChI Key: RBZGFHKOHSJUGS-UHFFFAOYSA-N
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Description

Historical Development of Isoxazole-4-Carboxamide Derivatives

The exploration of isoxazole derivatives in medicinal chemistry dates to 1903, when Ludwig Claisen first synthesized isoxazole via the oximation of propargylaldehyde acetal. This breakthrough laid the foundation for subsequent structural modifications aimed at enhancing bioactivity. Over the past century, synthetic methodologies have evolved significantly, with modern routes emphasizing regioselectivity and environmental sustainability. For instance, copper(I)-catalyzed cycloadditions between nitrile oxides and terminal acetylenes enabled the efficient synthesis of 3,5-disubstituted isoxazoles, while deep eutectic solvents (DES) like choline chloride-urea mixtures provided greener alternatives for multi-component reactions.

The introduction of carboxamide groups to the isoxazole scaffold marked a pivotal advancement, as this modification improved binding affinity to biological targets. Isoxazole-4-carboxamide derivatives gained prominence for their ability to modulate ionotropic glutamate receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Electrophysiological studies demonstrated that compounds like CIC-1 and CIC-2 inhibit AMPA receptor currents by up to 8-fold, primarily by altering receptor kinetics—prolonging deactivation (τ~deac~ increased 4-fold) and accelerating desensitization. These effects correlate with analgesic activity in preclinical models, positioning isoxazole-4-carboxamides as non-opioid alternatives for chronic pain management.

Structural-activity relationship (SAR) analyses reveal that electron-withdrawing substituents on the phenyl ring (e.g., chloro groups) enhance AMPA receptor affinity, while methyl groups at the 5-position optimize metabolic stability. Such insights have guided the design of advanced derivatives, including 3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide, which integrates these pharmacophoric elements.

Significance of Pyrazolo[1,5-a]Pyridine-Containing Compounds

Pyrazolo[1,5-a]pyridine derivatives have emerged as privileged structures in antimicrobial and anticancer drug discovery. The fused bicyclic system confers planar rigidity, facilitating interactions with hydrophobic enzyme pockets. Notably, TB47—a pyrazolo[1,5-a]pyridine-3-carboxamide—exhibits potent activity against Mycobacterium tuberculosis (MIC: 0.016–0.500 μg/mL), including multi-drug-resistant strains, by inhibiting the respiratory cytochrome bcc complex. This target engagement disrupts bacterial energy metabolism, causing redox stress through accumulation of TCA cycle intermediates.

In oncology, pyrazolo[1,5-a]pyrimidine analogs demonstrate antiproliferative effects by modulating kinase signaling pathways. Although structural distinctions exist between pyrimidine and pyridine derivatives, shared electronic features suggest overlapping binding modalities. The pyrazolo[1,5-a]pyridine moiety in this compound may similarly engage biological targets through π-π stacking and hydrogen bonding, as evidenced by its planar conformation and nitrogen-rich architecture.

Positioning of this compound in Current Research Landscape

This hybrid compound occupies a unique niche by combining the AMPA receptor-modulating capabilities of isoxazole-4-carboxamides with the broad-spectrum bioactivity of pyrazolo[1,5-a]pyridines. Preliminary mechanistic hypotheses suggest dual pharmacological actions:

  • AMPA Receptor Modulation : The isoxazole-4-carboxamide component likely binds allosteric sites on GluA2/GluA3 subunits, replicating the kinetic effects observed with CIC-1 (τ~deac~ prolongation and desensitization acceleration).
  • Enzyme Inhibition : The pyrazolo[1,5-a]pyridine moiety may inhibit bacterial cytochrome complexes or eukaryotic kinases, analogous to TB47’s antimycobacterial activity.

Synergistic effects between these mechanisms could enhance therapeutic efficacy in comorbid conditions, such as neuropathic pain with secondary infections. However, empirical validation remains pending, as no direct studies on this compound have been published. Current research prioritizes in silico docking studies to predict target affinity and in vitro assays assessing AMPA receptor currents and antimicrobial activity.

The compound’s 2-chlorophenyl substituent aligns with SAR trends favoring halogenated aromatics for improved blood-brain barrier penetration—a critical factor for central nervous system targets. Conversely, the pyrazolo[1,5-a]pyridine group introduces solubility challenges, necessitating formulation strategies like salt formation or nanoencapsulation.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2/c1-11-16(17(22-25-11)14-4-2-3-5-15(14)19)18(24)21-12-7-9-23-13(10-12)6-8-20-23/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZGFHKOHSJUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H16ClN5
Molecular Weight349.82 g/mol
LogP3.8565
Polar Surface Area40.613 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of this compound primarily revolves around its interaction with cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2, the compound disrupts the phosphorylation of downstream targets necessary for cell cycle progression, leading to:

  • Cell Cycle Arrest : The compound induces G1 phase arrest, preventing cells from entering the S phase where DNA replication occurs.
  • Induction of Apoptosis : The inhibition of CDK2 can trigger apoptotic pathways in cancer cells, enhancing its potential as an anticancer agent.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • MCF7 (breast cancer) : IC50 values reported around 3.79 µM.
  • SF-268 (glioma) : IC50 values around 12.50 µM.
  • NCI-H460 (lung cancer) : IC50 values approximately 42.30 µM.

These findings indicate that the compound's derivatives can effectively inhibit cancer cell proliferation and induce apoptosis.

Case Studies

  • Study on Isoxazole Derivatives : A series of isoxazole-carboxamide derivatives were synthesized and tested against several cancer cell lines. Compounds similar to this compound showed promising results with significant cytotoxicity (IC50 values ranging from 15.48 to >400 µg/ml depending on the specific derivative and cell line) .
  • Mechanistic Insights : Another study highlighted that the compound could sensitize cancer cells to other therapeutic agents, thereby enhancing overall treatment efficacy . This suggests that it may have synergistic effects when used in combination with existing therapies.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameCell LineIC50 (µM)Mechanism
This compoundMCF73.79CDK2 inhibition
SF-26812.50Cell cycle arrest
NCI-H46042.30Apoptosis induction
Isoxazole Derivative AHeLa15.48Antioxidant activity
Isoxazole Derivative BHep3B~23G2/M phase delay

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Pyrazolo[1,5-a]pyridine Derivatives as PARG Inhibitors
A European patent (2024) describes N,N-dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide derivatives and their pyrazolo[1,5-a]pyridine analogs as poly(ADP-ribose) glycohydrolase (PARG) inhibitors for cancer therapy . While these share the pyrazolo[1,5-a]pyridine moiety with the query compound, key differences include:

  • Core Heterocycle : The patent compounds use imidazo[1,5-a]pyridine or pyrazolo[1,5-a]pyridine fused systems, whereas the query compound employs an isoxazole ring.
  • Substituents : The patent derivatives feature sulfamoyl and piperazine-carboxamide groups, which enhance solubility and target affinity, unlike the query compound’s 2-chlorophenyl and methyl substituents.
  • Target Specificity : These analogs inhibit PARG, a DNA repair enzyme, while the query compound’s target remains unconfirmed.

Pyrazolo[1,5-a]pyrimidine Clinical Candidates

Tildacerfont (BAX111), a pyrazolo[1,5-a]pyrimidine derivative (C₂₀H₂₆ClN₅OS), is under clinical investigation for undisclosed indications . Structural comparisons include:

  • Core Heterocycle : Tildacerfont’s pyrazolo[1,5-a]pyrimidine core differs from the query compound’s isoxazole-pyrazolo[1,5-a]pyridine hybrid.
  • Substituents : Tildacerfont incorporates a morpholine-thiazole group and a pentan-3-yl chain, which likely improve metabolic stability and lipophilicity. In contrast, the query compound’s 2-chlorophenyl and methyl groups may prioritize aromatic interactions in binding pockets.
  • Pharmacokinetics : The morpholine and thiazole groups in tildacerfont suggest enhanced solubility compared to the query compound’s chlorophenyl group, which may reduce aqueous solubility.

Autotaxin Inhibitors with Pyrazolo[1,5-a]pyrimidine Scaffolds

Crystal structures of rat Autotaxin complexes include pyrazolo[1,5-a]pyrimidin-7-amine derivatives with 4-chlorophenyl and oxolane-methyl substituents . Key contrasts:

  • Binding Motifs : The Autotaxin inhibitors utilize pyrazolo[1,5-a]pyrimidine cores with amine linkers, whereas the query compound employs a carboxamide linker.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Target Molecular Formula
Query Compound Isoxazole + Pyrazolo[1,5-a]pyridine 2-Chlorophenyl, Methyl, Carboxamide Unconfirmed C₁₇H₁₂ClN₃O₂ (est.)
PARG Inhibitor Pyrazolo[1,5-a]pyridine Sulfamoyl, Piperazine-carboxamide PARG C₂₀H₂₅ClN₆O₃S (est.)
Tildacerfont (BAX111) Pyrazolo[1,5-a]pyrimidine Morpholine-thiazole, Pentan-3-yl Undisclosed C₂₀H₂₆ClN₅OS
Autotaxin Inhibitor Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl, Oxolane-methyl Autotaxin C₁₉H₂₀ClN₅O (est.)

Table 2: Pharmacological Properties (Inferred)

Compound logP (Predicted) Solubility (µg/mL) Molecular Weight (g/mol)
Query Compound 3.8 ~10 (low) ~333.7
PARG Inhibitor 2.5 ~50 (moderate) ~480.0
Tildacerfont 4.2 ~20 (low-moderate) 443.98
Autotaxin Inhibitor 3.1 ~30 (moderate) ~369.8

Key Findings and Implications

  • Heterocycle Impact : Isoxazole cores (query compound) may confer metabolic stability but reduce solubility compared to pyrazolo-pyrimidines (tildacerfont) or imidazo-pyridines (PARG inhibitors) .
  • Substituent Design : Chlorophenyl groups enhance target affinity but require balancing with polar groups (e.g., morpholine in tildacerfont) to optimize solubility .
  • Target Selectivity : Structural variations in fused heterocycles and linkers critically influence target engagement, as seen in PARG vs. Autotaxin inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide?

  • Methodology : The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Cyclocondensation of 2-chlorophenyl acetonitrile with hydroxylamine to form the isoxazole core.
  • Step 2 : Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrazolo[1,5-a]pyridine moiety.
  • Step 3 : Carboxamide formation via activation of the carboxylic acid (e.g., using EDCl/HOBt) followed by coupling with the pyrazolo-pyridine amine.
  • Optimization : Reaction conditions (temperature, solvent, catalyst) must be fine-tuned to achieve yields >70% and purity >95%. HPLC and LC-MS are critical for intermediate purification .

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and connectivity.
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguous stereochemistry or regiochemistry.
  • IR spectroscopy to track functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodology :

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s heterocyclic pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and bioavailability data for this compound?

  • Methodology :

  • Solubility profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Salt formation : Co-crystallize with counterions (e.g., HCl) to improve solubility.
  • Prodrug strategies : Modify the carboxamide group to enhance membrane permeability, followed by enzymatic cleavage studies .

Q. What computational methods are effective for predicting the compound’s target proteins?

  • Methodology :

  • Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina or Schrödinger Suite.
  • Molecular dynamics (MD) simulations : Analyze binding stability over 100+ ns trajectories.
  • Proteome-wide affinity profiling : Combine with thermal shift assays (TSA) to validate predicted targets .

Q. How can structural analogs of this compound be designed to optimize potency against resistant bacterial strains?

  • Methodology :

  • SAR studies : Systematically vary substituents (e.g., replace 2-chlorophenyl with 2,4-dichlorophenyl) and test against MRSA.
  • Resistance reversal assays : Combine with sub-inhibitory concentrations of efflux pump inhibitors (e.g., PAβN).
  • Metabolomics : Track bacterial metabolic shifts via LC-MS to identify resistance mechanisms .

Q. What experimental strategies address discrepancies in cytotoxicity data across cell lines?

  • Methodology :

  • Orthogonal assays : Validate results using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT.
  • Cell cycle analysis : Use flow cytometry to distinguish cytostatic vs. cytotoxic effects.
  • Transcriptomics : Compare gene expression profiles in sensitive vs. resistant cell lines .

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